molecular formula C10H8BrNO2S B6201974 ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate CAS No. 2091097-42-4

ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B6201974
CAS RN: 2091097-42-4
M. Wt: 286.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate (EBTP) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, including synthesis, biochemical and physiological effects, and lab experiments. Additionally, a discussion of its mechanism of action, biochemical and physiological effects, and potential future directions will be provided.

Scientific Research Applications

Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has a variety of scientific research applications. It is used as a starting material for the synthesis of various organometallic and organophosphorus compounds. It is also used as a catalyst in the synthesis of organic compounds such as amines, alcohols, and ketones. Additionally, ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has a number of different mechanisms of action. It is known to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is known to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and acetylcholinesterase, which can lead to changes in drug metabolism and neurotransmitter levels. Additionally, ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of using ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, one of the main limitations of using ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is that it is unstable and can degrade over time. Additionally, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate. One potential direction is to explore its use as a catalyst in the synthesis of organic compounds. Additionally, further research could be conducted to explore its potential as an inhibitor of cytochrome P450 and acetylcholinesterase. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Finally, further research could be conducted to explore its potential use in drug delivery systems.

Synthesis Methods

Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is synthesized through a two-step process. The first step involves the reaction of 6-bromothieno[2,3-b]pyridine-2-carboxylic acid with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces the ethyl ester of 6-bromothieno[2,3-b]pyridine-2-carboxylic acid (ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate). The second step involves the reaction of the ethyl ester with aqueous sodium hydroxide to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate involves the bromination of 2-thiophenecarboxylic acid followed by the reaction with 2-aminopyridine and subsequent esterification with ethyl alcohol.", "Starting Materials": [ "2-thiophenecarboxylic acid", "bromine", "2-aminopyridine", "ethyl alcohol", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 2-thiophenecarboxylic acid with bromine in the presence of hydrochloric acid and water to yield 6-bromo-2-thiophenecarboxylic acid.", "Step 2: Reaction of 6-bromo-2-thiophenecarboxylic acid with 2-aminopyridine in the presence of sodium hydroxide and diethyl ether to yield ethyl 6-bromo-thieno[2,3-b]pyridine-2-carboxylate.", "Step 3: Esterification of ethyl 6-bromo-thieno[2,3-b]pyridine-2-carboxylate with ethyl alcohol in the presence of sulfuric acid to yield ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate." ] }

CAS RN

2091097-42-4

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.